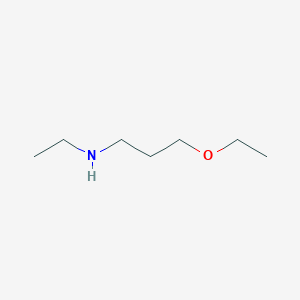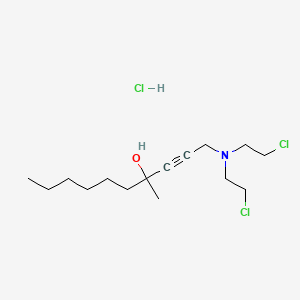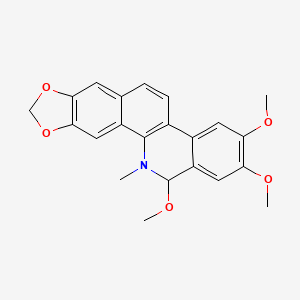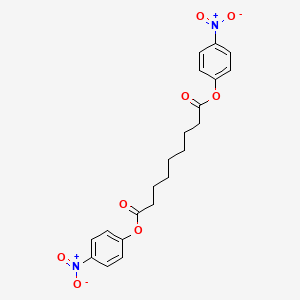
Bis(4-nitrophenyl) nonanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-nitrophenyl) nonanedioate:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-nitrophenyl) nonanedioate typically involves the reaction of nonanedioic acid with 4-nitrophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction can be represented as follows:
Nonanedioic acid+24-nitrophenolDCCBis(4-nitrophenyl) nonanedioate+Dicyclohexylurea
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Bis(4-nitrophenyl) nonanedioate can undergo hydrolysis in the presence of water or aqueous base to yield nonanedioic acid and 4-nitrophenol.
Reduction: The nitro groups in this compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can also participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous sodium hydroxide.
Reduction: Hydrogen gas and palladium on carbon.
Substitution: Amines or thiols in the presence of a base.
Major Products Formed:
Hydrolysis: Nonanedioic acid and 4-nitrophenol.
Reduction: Bis(4-aminophenyl) nonanedioate.
Substitution: Substituted derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: Bis(4-nitrophenyl) nonanedioate is used as a reagent in organic synthesis, particularly in the preparation of polymers and advanced materials. Its ester linkage and nitro groups make it a versatile building block for various chemical transformations.
Biology: In biological research, this compound can be used as a model compound to study enzyme-catalyzed hydrolysis reactions. It serves as a substrate for esterases and other hydrolytic enzymes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of bis(4-nitrophenyl) nonanedioate primarily involves its hydrolysis to release nonanedioic acid and 4-nitrophenol. The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of the corresponding acid and alcohol. The nitro groups can also undergo reduction or substitution reactions, leading to the formation of various derivatives.
Comparaison Avec Des Composés Similaires
Bis(4-nitrophenyl) phosphate: Similar in structure but contains a phosphate group instead of an ester linkage.
Bis(4-nitrophenyl) carbonate: Contains a carbonate group and is used in the synthesis of polycarbonates.
Bis(4-nitrophenyl) squaramide: Contains a squaramide group and is used in host-guest chemistry.
Uniqueness: Bis(4-nitrophenyl) nonanedioate is unique due to its combination of a long aliphatic chain (nonanedioic acid) and aromatic nitro groups. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in materials science and pharmaceuticals.
Propriétés
Numéro CAS |
49759-34-4 |
|---|---|
Formule moléculaire |
C21H22N2O8 |
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
bis(4-nitrophenyl) nonanedioate |
InChI |
InChI=1S/C21H22N2O8/c24-20(30-18-12-8-16(9-13-18)22(26)27)6-4-2-1-3-5-7-21(25)31-19-14-10-17(11-15-19)23(28)29/h8-15H,1-7H2 |
Clé InChI |
WVRQLWQXFNTEJU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



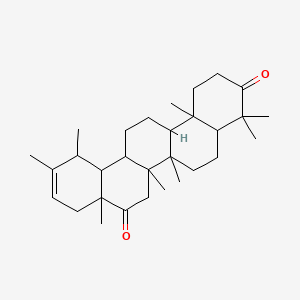
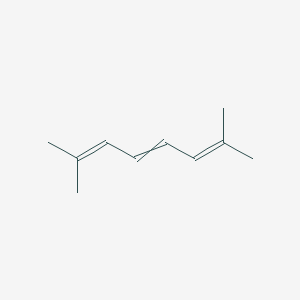
![1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one)](/img/structure/B14670552.png)

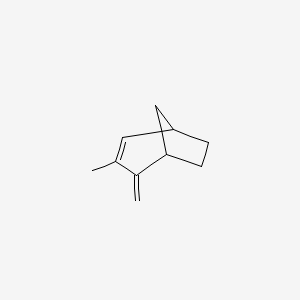
![Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate](/img/structure/B14670577.png)


![1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine](/img/structure/B14670589.png)

